3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another method includes the use of thioamide or carbon dioxide as raw materials for cyclization reactions . These reactions typically require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly catalysts have been explored to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Reaction conditions such as temperature, solvent, and pH are crucial for the success of these transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as anti-tubercular, anticancer, and anti-inflammatory agents
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the propanoic acid moiety.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
Benzothiazole-2-thiol: A derivative with a thiol group at the 2-position.
Uniqueness: 3-(1,3-Benzothiazol-2-yl)-2-methylpropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7(11(13)14)6-10-12-8-4-2-3-5-9(8)15-10/h2-5,7H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJNWWIHAPBLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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